N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound features a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the 3-position.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-14-19(16-7-4-3-5-8-16)15(2)26(25-14)12-11-24-29(27,28)18-10-6-9-17(13-18)20(21,22)23/h3-10,13,24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYBEFSHAOKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole- and Pyrazolopyrimidine-Based Sulfonamides
- Example 53 (): Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences:
- Fused pyrazolo[3,4-d]pyrimidin core vs. simple pyrazole in the target compound.
- Chromen-4-one and additional fluorine substituents increase molecular weight (589.1 g/mol) and rigidity.
- Implications:
- The fused ring system in Example 53 may enhance binding affinity to kinases or enzymes but reduce metabolic stability due to increased lipophilicity.
- The target compound’s simpler pyrazole structure could improve synthetic accessibility and bioavailability .
Perfluorinated Benzenesulfonamides ()
- Representative Compounds: [52026-59-2]: Contains a pentafluoroethyl group and triethoxysilylpropyl chain. [93819-97-7]: Features bis(2-hydroxyethyl)amino and pentafluoroethyl substituents. Comparison:
- Higher fluorine content in compounds increases hydrophobicity and chemical stability but may reduce solubility in aqueous media.
- The target compound’s single -CF₃ group balances lipophilicity and solubility, making it more suitable for pharmaceutical applications .
Oxazolidine-Containing Sulfonamides ()
- Example Compound :
- N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide.
- Key Differences:
- Oxazolidine ring introduces conformational rigidity and stereochemical complexity.
- Bis(trifluoromethyl)phenyl group enhances electron-withdrawing effects compared to the target’s single -CF₃.
- Implications:
- The oxazolidine moiety may improve target selectivity but complicate synthesis. The target compound’s pyrazole-ethyl linker offers simpler derivatization .
Molecular Weight and Melting Points
| Compound | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|
| Target Compound | ~450 (estimated) | Not reported |
| Example 53 () | 589.1 | 175–178 |
| [52026-59-2] () | >600 (estimated) | Not reported |
- The target compound’s lower molecular weight suggests favorable pharmacokinetic properties compared to bulkier analogs .
Structural Analysis Tools
- Programs like SHELXL () are critical for crystallographic refinement of such compounds, ensuring accurate determination of substituent geometry and intermolecular interactions .
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